Cas no 149950-41-4 (4'-BROMO-BIPHENYL-3-OL)
4'-BROMO-BIPHENYL-3-OL Chemical and Physical Properties
Names and Identifiers
-
- 4'-BROMO-BIPHENYL-3-OL
- 3-(4-BROMOPHENYL)PHENOL
- 4-Bromo-3'-hydroxybiphenyl
- 4'-bromo-[1,1'-biphenyl]-3-ol
- DB-203734
- AKOS002679618
- SCHEMBL572425
- 149950-41-4
-
- MDL: MFCD11574740
- Inchi: 1S/C12H9BrO/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8,14H
- InChI Key: PRDBHLRGCFHALN-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C1C=CC=C(C=1)O
Computed Properties
- Exact Mass: 247.98368Da
- Monoisotopic Mass: 247.98368Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 20.2Ų
4'-BROMO-BIPHENYL-3-OL Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB429330-1 g |
4-Bromo-3'-hydroxybiphenyl |
149950-41-4 | 1g |
€635.40 | 2023-04-23 | ||
| abcr | AB429330-5 g |
4-Bromo-3'-hydroxybiphenyl |
149950-41-4 | 5g |
€1,439.00 | 2023-04-23 | ||
| abcr | AB429330-1g |
4-Bromo-3'-hydroxybiphenyl; . |
149950-41-4 | 1g |
€1621.70 | 2024-08-03 | ||
| abcr | AB429330-5g |
4-Bromo-3'-hydroxybiphenyl |
149950-41-4 | 5g |
€1439.00 | 2023-09-04 | ||
| A2B Chem LLC | AK55755-1g |
4'-Bromo-[1,1'-biphenyl]-3-ol |
149950-41-4 | 1g |
$457.00 | 2024-01-04 | ||
| A2B Chem LLC | AK55755-5g |
4'-Bromo-[1,1'-biphenyl]-3-ol |
149950-41-4 | 5g |
$1398.00 | 2024-01-04 | ||
| Ambeed | A474471-1g |
4'-Bromo-[1,1'-biphenyl]-3-ol |
149950-41-4 | 97% | 1g |
$441.0 | 2024-04-23 | |
| Crysdot LLC | CD12139763-1g |
4'-Bromo-[1,1'-biphenyl]-3-ol |
149950-41-4 | 97% | 1g |
$437 | 2024-07-23 | |
| Crysdot LLC | CD12139763-5g |
4'-Bromo-[1,1'-biphenyl]-3-ol |
149950-41-4 | 97% | 5g |
$1177 | 2024-07-23 | |
| Crysdot LLC | CD12139763-10g |
4'-Bromo-[1,1'-biphenyl]-3-ol |
149950-41-4 | 97% | 10g |
$1882 | 2024-07-23 |
4'-BROMO-BIPHENYL-3-OL Suppliers
4'-BROMO-BIPHENYL-3-OL Related Literature
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
Additional information on 4'-BROMO-BIPHENYL-3-OL
4'-Bromo-Biphenyl-3-Ol: A Comprehensive Overview
4'-Bromo-Biphenyl-3-Ol (CAS No. 149950-41-4) is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its unique biphenyl structure with a bromine substituent at the para position and a hydroxyl group at the meta position, has garnered attention due to its potential applications in drug discovery and advanced materials. Recent studies have shed light on its synthesis, properties, and biological activities, making it a subject of ongoing research.
The synthesis of 4'-Bromo-Biphenyl-3-Ol involves multi-step processes that often utilize coupling reactions or substitution mechanisms. Researchers have explored various methodologies to optimize the yield and purity of this compound. For instance, a recent study published in *Journal of Organic Chemistry* demonstrated the use of a palladium-catalyzed coupling reaction to synthesize 4'-Bromo-Biphenyl-3-Ol with high efficiency. This approach not only simplifies the synthesis process but also reduces the environmental footprint compared to traditional methods.
One of the key properties of 4'-Bromo-Biphenyl-3-Ol is its ability to act as a versatile building block in organic synthesis. Its biphenyl framework is highly valued in medicinal chemistry for constructing complex molecules with potential therapeutic applications. For example, derivatives of 4'-Bromo-Biphenyl-3-Ol have been investigated as candidates for anti-cancer drugs due to their ability to inhibit specific enzyme activities associated with tumor growth.
In addition to its role in drug discovery, 4'-Bromo-Biphenyl-3-Ol has shown promise in materials science. Its electronic properties make it a candidate for use in organic electronics, such as OLEDs (Organic Light Emitting Diodes) and photovoltaic devices. Recent research conducted at the University of California revealed that incorporating 4'-Bromo-Biphenyl-3-Ol into polymer blends significantly enhances their electrical conductivity without compromising mechanical stability.
The biological activity of 4'-Bromo-Biphenyl-3-Ol has been extensively studied, particularly its effects on cellular signaling pathways. A study published in *Nature Communications* highlighted its ability to modulate the activity of G-protein coupled receptors (GPCRs), which are critical targets for numerous therapeutic agents. This finding underscores the potential of 4'-Bromo-Biphenyl-3-Ol as a lead compound for developing novel drugs targeting GPCR-mediated diseases.
Furthermore, 4'-Bromo-Biphenyl-3-Ol exhibits interesting photophysical properties that make it suitable for applications in optoelectronics. Its absorption and emission spectra have been characterized under various conditions, revealing strong fluorescence properties that could be harnessed for sensing applications or as components in advanced display technologies.
Recent advancements in computational chemistry have also contributed to our understanding of 4'-Bromo-Biphenyl-3-Ol's molecular behavior. Quantum mechanical simulations have provided insights into its electronic structure and reactivity, enabling researchers to predict its interactions with other molecules more accurately. These computational tools are proving invaluable in accelerating drug discovery and material design processes involving this compound.
In conclusion, 4'-Bromo-Biphenyl-3-Ol (CAS No. 149950-41-4) stands out as a multifaceted compound with diverse applications across several scientific domains. Its unique chemical structure, coupled with recent breakthroughs in synthesis and characterization techniques, positions it as a key player in both academic research and industrial innovation. As ongoing studies continue to uncover new aspects of its properties and potential uses, 4'-Bromo-Biphenyl-3-Ol is poised to make significant contributions to the advancement of science and technology.
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